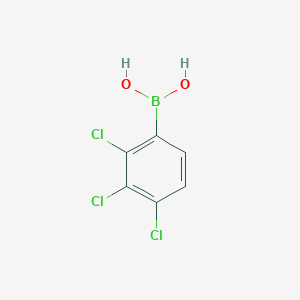

2,3,4-Trichlorophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,3,4-trichlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BCl3O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFWEDVDGXOVRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Cl)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BCl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400627 | |

| Record name | 2,3,4-TRICHLOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352530-21-3 | |

| Record name | B-(2,3,4-Trichlorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352530-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-TRICHLOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,3,4-Trichlorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4-Trichlorophenylboronic acid (CAS No. 352530-21-3) is a halogenated arylboronic acid with significant potential as a building block in organic synthesis, particularly in the realm of medicinal chemistry and materials science.[1] Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds to construct complex molecular architectures.[1][2][3] The presence of three chlorine atoms on the phenyl ring imparts unique electronic and steric properties to the molecule, influencing its reactivity and the characteristics of its derivatives.[1] This guide provides a comprehensive overview of a probable synthetic route to this compound, detailed characterization methodologies, and a discussion of its applications in modern organic chemistry.

Introduction: The Significance of Polychlorinated Arylboronic Acids

Arylboronic acids are a cornerstone of modern synthetic chemistry, largely due to their stability, low toxicity, and broad functional group tolerance in a variety of chemical transformations.[4] Within this class of compounds, polychlorinated derivatives such as this compound are of particular interest. The chloro-substituents can significantly modulate the electronic properties of the aromatic ring, influencing the reactivity of the boronic acid moiety and the physicochemical properties of the resulting coupled products. In the context of drug discovery, the incorporation of a trichlorophenyl group can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, which can be crucial for membrane permeability.[2]

Synthesis of this compound: A Proposed Synthetic Pathway

The proposed synthesis of this compound commences with 1,2,3-trichlorobenzene as the starting material.[5][6] The key transformation is a regioselective metal-halogen exchange or deprotonation (lithiation) to generate a nucleophilic aryl species, which then reacts with a trialkyl borate.

In-Depth Mechanistic Considerations

The critical step in this synthesis is the regioselective formation of the 2,3,4-trichlorophenyllithium intermediate. The lithiation of polychlorinated benzenes can be complex, with the position of metalation being influenced by both steric and electronic factors. In the case of 1,2,3-trichlorobenzene, the inductive effects of the chlorine atoms would render the remaining protons more acidic, facilitating deprotonation by a strong base like n-butyllithium. The most likely position for deprotonation is C4, which is flanked by two chlorine atoms.

Detailed Experimental Protocol (Representative)

Safety Precautions: This procedure involves pyrophoric (n-butyllithium) and moisture-sensitive reagents. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using oven-dried glassware and anhydrous solvents. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn.

Materials:

-

1,2,3-Trichlorobenzene

-

n-Butyllithium (in hexanes)

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Hexanes

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add 1,2,3-trichlorobenzene (1.0 eq) and anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.

-

Borylation: To the cold solution of the aryllithium species, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis and Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl until the solution is acidic (pH ~1-2). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to afford the product as a white to off-white solid.[1]

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹¹B NMR are all highly informative.

-

¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The proton at C5 will likely appear at a lower field than the proton at C6 due to the differing electronic environments. The B(OH)₂ protons are often broad and may exchange with residual water in the solvent, sometimes leading to their disappearance or a shift in their position upon addition of D₂O.[7]

-

¹³C NMR: The ¹³C NMR spectrum will provide information on the carbon skeleton. Six distinct signals are expected for the aromatic carbons. The carbon atom attached to the boron (C1) will typically appear in the range of 130-140 ppm. The chemical shifts of the other carbons will be influenced by the chlorine substituents.[8][9]

-

¹¹B NMR: Boron-11 NMR is a crucial technique for characterizing boronic acids. For a tricoordinate boronic acid, a single, often broad, signal is expected in the range of +25 to +35 ppm relative to a BF₃·OEt₂ standard.[10][11][12][13] The chemical shift can be sensitive to the solvent and the presence of any coordinating species.

| Predicted NMR Data for this compound | |

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹H | ~7.5-8.0 (2H, aromatic), ~5.0-7.0 (2H, B(OH)₂, broad) |

| ¹³C | ~130-145 (6C, aromatic) |

| ¹¹B | ~28-33 |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl groups of the boronic acid.[14][15]

-

B-O Stretch: A strong absorption band typically found between 1300 and 1400 cm⁻¹ is characteristic of the B-O single bond stretch.[16][17]

-

C-Cl Stretch: Absorptions in the fingerprint region, generally between 600 and 800 cm⁻¹, can be attributed to the C-Cl stretching vibrations.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₆H₄BCl₃O₂), the expected molecular weight is approximately 225.26 g/mol .[18] Due to the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl) and boron (¹⁰B and ¹¹B), the mass spectrum will show a characteristic isotopic cluster for the molecular ion peak. Electron ionization (EI) is a common technique for the analysis of such compounds.[19]

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[2][3][20] This palladium-catalyzed reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and substituted aromatic compounds.

In this catalytic cycle, the active Pd(0) catalyst undergoes oxidative addition with an organohalide (Ar'-X). The resulting Pd(II) complex then undergoes transmetalation with the boronic acid, which is activated by a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. The use of this compound in this reaction allows for the efficient introduction of the 2,3,4-trichlorophenyl moiety into a wide range of organic molecules.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in organic synthesis, particularly for the construction of complex molecules for pharmaceutical and materials science applications. While a standardized, published synthesis is not widely available, this guide provides a scientifically sound and detailed protocol based on established chemical principles for its preparation from 1,2,3-trichlorobenzene. The outlined characterization methods provide a robust framework for confirming the identity and purity of the synthesized compound. The utility of this compound in Suzuki-Miyaura cross-coupling reactions underscores its importance as a versatile building block for modern synthetic chemistry.

References

-

Grignard Reaction. (n.d.). Retrieved from [Link]

-

(2,3,4-Trifluorophenyl)boronic acid - Optional[11B NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

-

Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Retrieved from [Link]

- Method for preparing grignard reagent of oxygen-containing chlorobenzene compound using tetrahydropyran as solvent. (2008). Google Patents.

-

Suzuki Coupling with 2,3,5-Trifluorophenylboronic Acid: A Key for Organic Synthesis. (2025). Retrieved from [Link]

-

Regiochemical observations on the lithiation of 1,2,4-trichlorobenzene and reaction with DMF and oxamide electrophiles in THF. (2025). ResearchGate. Retrieved from [Link]

-

11B NMR. (n.d.). Organic Spectroscopy International. Retrieved from [Link]

-

The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. Retrieved from [Link]

-

FTIR Spectrum Information and Bond Relationship. (n.d.). Retrieved from [Link]

-

This compound. (n.d.). Chemical Synthesis. Retrieved from [Link]

-

The 11 B-NMR spectra of. (n.d.). ResearchGate. Retrieved from [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). National Institutes of Health. Retrieved from [Link]

-

11B NMR Chemical Shifts. (n.d.). San Diego State University. Retrieved from [Link]

-

Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. (2025). ResearchGate. Retrieved from [Link]

-

FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). (n.d.). ResearchGate. Retrieved from [Link]

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.). Retrieved from [Link]

-

13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

(2,3,4-Trifluorophenyl)boronic acid - Optional[19F NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

-

3-Chlorophenylboronic acid - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

2,3,6-Trifluorophenylboronic acid. (n.d.). PubChem. Retrieved from [Link]

- Method of making 1,2,4-trichlorobenzene. (1997). Google Patents.

-

2,3,5-Trichlorophenylboronic acid. (n.d.). PubChem. Retrieved from [Link]

-

1,2,3-Trichlorobenzene. (n.d.). Wikipedia. Retrieved from [Link]

-

Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

-

13C-NMR Spectroscopy. (2021). Chemistry LibreTexts. Retrieved from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Retrieved from [Link]

-

Inert-atmosphere electron ionization mass spectrometry for the characterization of air- and moisture-sensitive organometallic compounds. (2016). Dalton Transactions. Retrieved from [Link]

- Preparation method of monohalogenated phenylboronic acid. (2020). Google Patents.

-

Experimental and theoretical, 1 H and 13 C NMR isotropic chemical shifts. (n.d.). ResearchGate. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

FTIR spectrum of boric acid. (n.d.). ResearchGate. Retrieved from [Link]

-

1,2,3-Trichlorobenzene. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. CAS 352530-21-3: B-(2,3,4-Trichlorophenyl)boronic acid [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,2,3-Trichlorobenzene - Wikipedia [en.wikipedia.org]

- 6. 1,2,3-Trichlorobenzene | C6H3Cl3 | CID 6895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. par.nsf.gov [par.nsf.gov]

- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 14. FTIR [terpconnect.umd.edu]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. scbt.com [scbt.com]

- 19. web.uvic.ca [web.uvic.ca]

- 20. Suzuki Coupling [organic-chemistry.org]

An In-Depth Technical Guide to the Physicochemical Properties of 2,3,4-Trichlorophenylboronic Acid

Introduction: The Strategic Importance of Polychlorinated Phenylboronic Acids in Modern Synthesis

In the landscape of contemporary organic chemistry and drug discovery, arylboronic acids stand as indispensable building blocks, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. Among these, halogenated phenylboronic acids are of particular interest, as the introduction of halogen atoms can significantly modulate a molecule's steric and electronic properties, thereby influencing its biological activity, metabolic stability, and material characteristics.

Section 1: Core Molecular and Physical Properties

A fundamental understanding of a reagent's intrinsic properties is the cornerstone of its effective application in research and development. This section details the key identifiers and known physical characteristics of 2,3,4-Trichlorophenylboronic acid.

Chemical Identity

-

Chemical Name: (2,3,4-trichlorophenyl)boronic acid[1]

-

Synonyms: 2,3,4-Trichlorobenzeneboronic acid[2]

Physicochemical Data Summary

The following table summarizes the available and predicted physicochemical data for this compound. It is critical to note that while identifiers are confirmed, some physical properties are based on computational predictions and should be experimentally verified for any critical application.

| Property | Value | Source / Comment |

| Appearance | White to off-white solid | General observation for this class of compounds. |

| Melting Point | Data not available | Experimental determination is recommended. See Protocol 1. |

| Boiling Point | 374.4°C at 760 mmHg | Predicted value. |

| Density | 1.6 g/cm³ | Predicted value. |

| Flash Point | 180.2°C | Predicted value. |

| Solubility | Soluble in polar organic solvents. | Qualitative assessment.[1] See Protocol 2 for quantitative determination. |

| pKa | Data not available | Expected to be a weak Lewis acid. See Protocol 3 for determination. |

Section 2: Reactivity Profile and Applications

The utility of this compound is primarily defined by its reactivity, particularly in carbon-carbon bond-forming reactions.

The Suzuki-Miyaura Coupling Reaction

The paramount application of this reagent is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process allows for the formation of a C-C bond between the trichlorophenyl ring and various organic halides or triflates. The electron-withdrawing nature of the three chlorine atoms can influence the transmetalation step of the catalytic cycle.

Below is a generalized workflow for a Suzuki-Miyaura coupling reaction utilizing an arylboronic acid like this compound.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Materials Science

The incorporation of a trichlorophenyl moiety can impart useful properties to bioactive molecules and functional materials. The chlorine atoms can engage in halogen bonding, increase lipophilicity, and block positions susceptible to metabolic oxidation, making this compound a valuable building block for medicinal chemists.

Section 3: Spectroscopic Characterization

While specific spectral data for this compound are not publicly available, this section outlines the expected spectroscopic features based on its structure and data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum of an arylboronic acid is characterized by several key absorptions.

-

O-H Stretch: A broad band is typically observed in the 3200-3600 cm⁻¹ region, corresponding to the hydroxyl groups of the boronic acid, which are often involved in hydrogen bonding.

-

Aromatic C-H Stretch: Peaks will appear just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Absorptions in the 1400-1600 cm⁻¹ region are characteristic of the phenyl ring.

-

B-O Stretch: A strong, characteristic band for the boron-oxygen bond is typically found in the 1310-1380 cm⁻¹ region.

-

C-Cl Stretch: Strong absorptions corresponding to the carbon-chlorine bonds are expected in the 600-800 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation.

-

¹H NMR: The aromatic region (typically 7.0-8.5 ppm) would show a complex splitting pattern for the two protons on the phenyl ring. The protons of the B(OH)₂ group often appear as a broad singlet, which is exchangeable with D₂O.

-

¹³C NMR: The spectrum would display six distinct signals for the aromatic carbons. The carbon atom directly attached to the boron (C1) is often broad or unobserved due to quadrupolar relaxation of the boron nucleus.[3] The chemical shifts of the other carbons will be influenced by the electron-withdrawing chlorine substituents.

-

¹¹B NMR: This technique is highly informative for boron-containing compounds. For a tricoordinate boronic acid like this one, a single, relatively broad signal is expected in the range of +27 to +33 ppm.[3] The use of quartz NMR tubes is recommended to avoid a broad background signal from borosilicate glass tubes.[4][5]

Section 4: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the safety of laboratory personnel and maintain the integrity of the reagent.

Hazard Identification

The Safety Data Sheet (SDS) for this compound indicates the following primary hazard:

-

GHS Classification: Serious eye damage/eye irritation (Category 1).[1]

-

Hazard Statement: H318 - Causes serious eye damage.[1]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles with side-shields, and a lab coat.[1]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1]

-

Handling Practices: Avoid generating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1]

Storage Recommendations

-

Conditions: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[1] Boronic acids are prone to dehydration to form cyclic boroxine anhydrides; storage in a desiccator is advisable.

-

Incompatibilities: Keep away from strong oxidizing agents.

Section 5: Experimental Protocols

The following protocols provide standardized methods for determining key physicochemical properties of arylboronic acids.

Protocol 1: Determination of Melting Point

-

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

-

Methodology:

-

Place a small, dry sample of this compound into a capillary tube, sealed at one end, to a depth of 2-3 mm.

-

Tap the tube gently to pack the sample at the bottom.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-15 °C per minute initially.

-

Observe the sample closely as the temperature approaches the expected melting range.

-

When the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

-

The melting point is reported as the range T1-T2.

-

Protocol 2: Qualitative and Quantitative Solubility Determination

-

Objective: To assess the solubility of the compound in various solvents.

-

Methodology (Qualitative):

-

To a series of small, labeled test tubes, add ~10 mg of this compound.

-

Add 1 mL of a selected solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) to each tube.

-

Agitate the tubes vigorously for 1-2 minutes.

-

Observe and record whether the solid dissolves completely. Classify as "soluble," "sparingly soluble," or "insoluble."

-

-

Methodology (Quantitative - Dynamic Method):

-

Prepare a suspension of a known mass of the boronic acid in a known volume of the desired solvent in a jacketed vessel equipped with a magnetic stirrer and a temperature probe.

-

Heat the suspension slowly while stirring.

-

Monitor the turbidity of the solution using a light-scattering probe or visually.

-

The temperature at which the last solid particles dissolve is recorded as the equilibrium solubility temperature for that specific concentration.

-

Repeat this process for several different concentrations to construct a solubility curve.[4][6]

-

Protocol 3: Determination of Acid Dissociation Constant (pKa)

-

Objective: To quantify the Lewis acidity of the boronic acid group.

-

Methodology (Potentiometric Titration):

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water with a co-solvent like methanol or DMSO to ensure solubility).[7]

-

Place the solution in a thermostatted vessel at 25 °C and monitor the pH with the calibrated electrode.

-

Titrate the solution with a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.

-

Record the pH after each addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, where half of the boronic acid has been converted to its conjugate boronate form.[7][8]

-

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

This compound is a specialized building block with significant potential in the synthesis of highly functionalized organic molecules. Its unique substitution pattern offers chemists a tool to introduce specific steric and electronic features. While a complete experimental dataset for this compound is not yet compiled in the literature, this guide provides the foundational knowledge of its known properties and establishes clear, actionable protocols for its full characterization. By applying the standardized methodologies outlined herein, researchers can confidently and safely integrate this valuable reagent into their synthetic and drug discovery programs.

References

-

Górska, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2794. Retrieved from [Link]

-

Guerra, C. F., et al. (2023). On the Computational Determination of the pKa of Some Arylboronic Acids. International Journal of Molecular Sciences, 24(21), 15904. Retrieved from [Link]

-

ResearchGate. (n.d.). pKa values for boronic acids 1-7. Retrieved from [Link]

-

ResearchGate. (n.d.). Correlation of the pKa values of monosubstituted phenylboronic acids.... Retrieved from [Link]

-

Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Retrieved from [Link]

-

ResearchGate. (n.d.). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. Retrieved from [Link]

-

Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4537–4543. Retrieved from [Link]

-

Supporting Information: Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. (n.d.). Retrieved from [Link]

-

KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. Retrieved from [Link]

-

SpectraBase. (n.d.). (2,3,4-Trifluorophenyl)boronic acid - Optional[11B NMR]. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,5-Trichlorophenylboronic acid. Retrieved from [Link]

-

Organic Spectroscopy International. (n.d.). 11B NMR. Retrieved from [Link]

-

SpectraBase. (n.d.). (2,3,4-Trifluorophenyl)boronic acid - Optional[19F NMR]. Retrieved from [Link]

-

Masuda-Herrera, M., et al. (2019). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. Environmental and Molecular Mutagenesis, 60(7), 621-635. Retrieved from [Link]

-

SciSpace. (2017). Solubility of phenylboronic compounds in water. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 352530-21-3. Retrieved from [Link]

-

University of Strathclyde. (n.d.). pKa measurement. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,6-Trifluorophenylboronic acid. Retrieved from [Link]

-

Gierczyk, B., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2033. Retrieved from [Link]

-

Silla, J. M., et al. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Journal of Molecular Structure, 1041, 137-143. Retrieved from [Link]

-

Gierczyk, B., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2033. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemwhat.com [chemwhat.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 352530-21-3|this compound|BLD Pharm [bldpharm.com]

- 6. d-nb.info [d-nb.info]

- 7. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Technical Guide to 2,3,4-Trichlorophenylboronic Acid: Synthesis, Applications, and Experimental Protocols

Abstract

This technical guide provides an in-depth examination of 2,3,4-Trichlorophenylboronic acid, a halogenated organoboron compound of significant interest in modern synthetic chemistry. Boronic acids and their derivatives are foundational building blocks, particularly in the palladium-catalyzed cross-coupling reactions that underpin much of contemporary drug discovery and materials science.[1][2][3] The strategic placement of three chlorine atoms on the phenyl ring imparts unique electronic and steric properties to this reagent, influencing its reactivity and the characteristics of the resulting products. This document details the compound's core physicochemical properties, outlines a representative synthetic pathway, provides a detailed protocol for its application in the Suzuki-Miyaura coupling reaction, and addresses critical safety and handling considerations. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Core Compound Properties and Identification

This compound is a white to off-white solid at room temperature. Its identity and fundamental properties are summarized below. The CAS Number, a unique identifier assigned by the Chemical Abstracts Service, is essential for unambiguous identification in literature and procurement.

| Property | Value | Source |

| CAS Number | 352530-21-3 | [4] |

| Molecular Formula | C₆H₄BCl₃O₂ | [4] |

| Molecular Weight | 225.26 g/mol | [4] |

| IUPAC Name | (2,3,4-trichlorophenyl)boronic acid | N/A |

| Synonyms | 2,3,4-Trichlorobenzeneboronic acid | [4] |

| Appearance | White to off-white solid/powder | Inferred from similar compounds |

Molecular Structure:

The structure consists of a benzene ring substituted with a boronic acid group [-B(OH)₂] and three chlorine atoms at positions 2, 3, and 4. This substitution pattern creates a sterically hindered and electron-deficient aromatic system.

Caption: Molecular structure of this compound.

Synthesis Pathway: A Representative Protocol

The synthesis of arylboronic acids typically proceeds through the reaction of an organometallic intermediate (either a Grignard or organolithium reagent) with a borate ester, followed by acidic hydrolysis.[5] The following protocol describes a generalized and plausible method for preparing this compound from 1-bromo-2,3,4-trichlorobenzene.

Causality in Experimental Design:

-

Anhydrous Conditions: The formation of the Grignard reagent is highly sensitive to moisture. Water will protonate and destroy the highly basic organometallic intermediate, halting the reaction. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[6]

-

Low Temperature: The initial lithiation or Grignard formation and the subsequent reaction with trimethyl borate are performed at very low temperatures (-78 °C) to prevent side reactions, such as coupling of the organometallic reagent, and to control the exothermicity of the reaction.[5]

-

Acidic Workup: The final hydrolysis step requires an acidic environment to convert the boronate ester intermediate into the desired boronic acid.

Experimental Protocol: Synthesis of this compound

-

Preparation: Under an inert argon atmosphere, add magnesium turnings (1.2 equivalents) to an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.

-

Grignard Formation: Add anhydrous tetrahydrofuran (THF) to the flask. In the dropping funnel, prepare a solution of 1-bromo-2,3,4-trichlorobenzene (1.0 equivalent) in anhydrous THF. Add a small portion of the bromide solution to the magnesium and gently heat to initiate the reaction (indicated by cloudiness or bubbling). Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 2 hours to ensure full formation of the Grignard reagent.

-

Borylation: In a separate, oven-dried flask under argon, prepare a solution of trimethyl borate (1.5 equivalents) in anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath. Transfer the previously prepared Grignard reagent to the borate solution via a cannula, keeping the temperature below -70 °C.

-

Hydrolysis: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Purification: Acidify the mixture to a pH of approximately 2-3 with dilute hydrochloric acid.[7] Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., water or a hexane/ethyl acetate mixture) to yield pure this compound.

Caption: Generalized workflow for the synthesis of arylboronic acids.

Application in Suzuki-Miyaura Cross-Coupling

The premier application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[8][9] This reaction is a cornerstone of medicinal chemistry for synthesizing complex biaryl structures found in many pharmaceutical agents.[10]

Mechanistic Considerations: The reaction is catalyzed by a palladium(0) species. The key steps are:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (or triflate) bond, forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic "ate" complex.[11]

-

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocol: General Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried vial or flask, add the aryl halide (e.g., an aryl bromide, 1.0 equivalent), this compound (1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %).

-

Reagent Addition: Add a base (e.g., K₂CO₃ or K₃PO₄, 3.0 equivalents) to the flask.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture like dioxane/water or THF/water. The use of a degassed solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

-

Reaction: Heat the mixture with vigorous stirring to the desired temperature (often 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the layers, extract the aqueous phase with the organic solvent, and combine the organic layers. Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography on silica gel.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. Based on available safety data, the compound is classified as an irritant.

-

Hazard Identification: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[12][13]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. If handling large quantities or generating dust, use respiratory protection.[13][14]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[15] Avoid dust formation. Wash hands thoroughly after handling.[12]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. Seek medical attention if irritation persists.[13][15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14][15]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[15]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Boronic acids can be susceptible to dehydration to form boroxines, so proper storage is key to maintaining reagent quality.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility, primarily demonstrated through the Suzuki-Miyaura cross-coupling, allows for the efficient construction of complex molecular architectures that are critical to the fields of pharmaceutical development and materials science. A thorough understanding of its properties, synthetic origins, and safe handling protocols, as detailed in this guide, is paramount for its effective and responsible application in research and development.

References

- This compound CAS#: 352530-21-3.

- 2,3,4-Trifluorophenylboronic acid. Chem-Impex.

- 2,3,4-Trifluorophenylboronic acid Safety D

- A New Palladium Precatalyst for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.

- SAFETY D

- Safety D

- SAFETY D

- This compound Safety D

- Suzuki Coupling with 2,3,5-Trifluorophenylboronic Acid: A Key for Organic Synthesis. Boron-based.

- Suzuki Coupling. Organic Chemistry Portal.

- (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. Organic Syntheses.

- 3-Chlorophenylboronic acid synthesis. ChemicalBook.

- Synthetic method of p-chlorophenylboronic acid.

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

- The Boron Advantage: The Evolution and Diversification of Boron's Applic

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Chemists devise simple method for making sought-after boronic acid-based drugs and other products. ScienceDaily.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemwhat.com [chemwhat.com]

- 5. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN111004262A - Synthetic method of p-chlorophenylboronic acid - Google Patents [patents.google.com]

- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. synquestlabs.com [synquestlabs.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. ereztech.com [ereztech.com]

- 15. fishersci.com [fishersci.com]

Foreword: Navigating the Nuances of a Polysubstituted Arylboronic Acid

An In-depth Technical Guide to the Solubility and Stability of 2,3,4-Trichlorophenylboronic Acid

Welcome to a comprehensive exploration of this compound (TCBA). As a cornerstone reagent in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, understanding its fundamental properties is not merely academic—it is critical for reaction optimization, process scalability, and ensuring the integrity of downstream products. The presence of three electron-withdrawing chlorine atoms on the phenyl ring introduces unique electronic and steric characteristics that significantly influence its solubility and stability compared to simpler arylboronic acids.

This guide is structured to move from theoretical underpinnings to practical, actionable protocols. We will dissect the key factors governing the behavior of TCBA and provide researchers, scientists, and drug development professionals with the methodologies required to generate reliable, in-house data. Our approach emphasizes the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Section 1: Core Physicochemical and Structural Properties

This compound is an organoboron compound featuring a boronic acid moiety [-B(OH)₂] attached to a 2,3,4-trichlorinated benzene ring. The boron atom is sp²-hybridized, possessing a vacant p-orbital that imparts its characteristic Lewis acidity.[1][2] This acidity is a key determinant of its reactivity and interactions.

The three chlorine substituents exert a strong inductive electron-withdrawing effect. This has two major consequences:

-

Increased Lewis Acidity: The electron deficiency at the boron center is enhanced, potentially influencing its reactivity in catalytic cycles and its propensity to form complexes.

-

Modified pKa: The acidity of the boronic acid is expected to be higher (lower pKa) than that of unsubstituted phenylboronic acid (pKa ≈ 8.8).[2]

These features are central to understanding its solubility in various media and its susceptibility to specific degradation pathways.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 352530-21-3 | [3] |

| Molecular Formula | C₆H₄BCl₃O₂ | [3] |

| Molecular Weight | 225.26 g/mol | [3] |

| Appearance | White to off-white solid | General Observation |

| Recommended Storage | Inert atmosphere, 2-8°C | [3] |

Section 2: Solubility Profile: A Predictive and Experimental Approach

Predicting the solubility of a complex molecule like TCBA requires considering the interplay between its polar boronic acid group and its largely nonpolar, chlorinated aromatic ring. While specific quantitative data is not widely published, we can make informed predictions and outline a robust method for its empirical determination.

Theoretical Solubility Considerations

The molecule possesses both hydrophilic [-B(OH)₂] and lipophilic (-C₆H₂Cl₃) regions, making its solubility highly dependent on the solvent's properties.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Solubility is expected to be limited. While the boronic acid group can form hydrogen bonds, the large, hydrophobic chlorinated ring will resist solvation. The solubility in water is likely to be very low.

-

Polar Aprotic Solvents (e.g., THF, Acetone, DMF, DMSO): These solvents are predicted to be most effective. They can interact with the polar boronic acid group without the competing hydrogen bond donation that can lead to complex equilibria, and they possess sufficient nonpolar character to solvate the aromatic ring. Phenylboronic acid generally shows high solubility in ethers and ketones.[4][5]

-

Nonpolar Solvents (e.g., Toluene, Hexanes): Solubility is expected to be very poor. The high polarity of the boronic acid functional group will prevent effective solvation in these media.[4][5]

Experimental Protocol for Solubility Determination (Dynamic Method)

The dynamic, or polythermal, method is a reliable technique for determining the temperature-dependent solubility of a compound in various solvents. It involves visually or instrumentally identifying the temperature at which a known concentration of the solute completely dissolves upon controlled heating.[6]

Methodology:

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound (e.g., 10 mg) into a flame-dried, inerted glass vial.

-

Using a calibrated pipette, add a precise volume of the desired solvent (e.g., 0.5 mL) to the vial.

-

Seal the vial tightly with a PTFE-lined cap.

-

-

Apparatus Setup:

-

Place the vial in a controlled temperature bath equipped with a magnetic stirrer, a calibrated digital thermometer, and a light source with a detector to monitor turbidity. A simple laser and photodiode can be used.

-

-

Measurement:

-

Begin stirring vigorously to ensure the suspension is uniform.

-

Increase the temperature of the bath at a slow, controlled rate (e.g., 0.5 °C/minute).

-

Record the temperature at which the last solid particles disappear, resulting in a clear solution. This is the dissolution temperature for that specific concentration.

-

-

Data Analysis:

-

Repeat the experiment with several different concentrations to generate a solubility curve (Temperature vs. Concentration).

-

For room temperature solubility, an isothermal equilibrium method can be used: create a saturated solution, equilibrate for 24 hours, centrifuge, and determine the concentration of the supernatant via a validated analytical method like HPLC-UV.

-

Table 2: Template for Recording Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molarity (mol/L) | Observations |

| Water | 25 | |||

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Acetone | 25 | |||

| Tetrahydrofuran (THF) | 25 | |||

| Dichloromethane | 25 | |||

| Acetonitrile | 25 | |||

| Toluene | 25 | |||

| N,N-Dimethylformamide | 25 | |||

| Dimethyl Sulfoxide | 25 |

Visualization of Solubility Workflow

Caption: Workflow for Dynamic Solubility Determination.

Section 3: Stability Profile and Degradation Pathways

Boronic acids are relatively stable compared to other organometallic reagents but are susceptible to specific degradation pathways that can impact their purity and reactivity.[7]

Primary Degradation Pathways

-

Oxidative Deboronation: This is a significant degradation pathway for arylboronic acids, especially in the presence of air or other oxidants.[8][9] The reaction proceeds via a nucleophilic attack on the boron's empty p-orbital, followed by migration of the aryl group, ultimately leading to cleavage of the carbon-boron bond to yield the corresponding phenol (2,3,4-trichlorophenol) and boric acid.[8] This process can be accelerated by reactive oxygen species.[10]

-

Dehydration to Boroxine: Like other boronic acids, TCBA can undergo intermolecular dehydration to form a stable, six-membered trimeric anhydride called a boroxine.[11][12] This is a reversible equilibrium that is driven to the boroxine form by heat or removal of water, often occurring in aprotic solvents or upon prolonged storage in the solid state.[11]

Visualization of Degradation Pathways

Caption: Key Degradation Pathways for TCBA.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradants and understanding the stability of a compound under various stress conditions. A validated stability-indicating analytical method is a prerequisite.

Analytical Method: Stability-Indicating HPLC-UV

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 254 nm.

-

Rationale: This method provides good separation between the relatively polar boronic acid, the less polar trichlorophenol, and the significantly less polar boroxine. The acidic mobile phase helps ensure sharp peak shapes for the boronic acid.

Forced Degradation Protocol:

-

Prepare Stock Solution: Create a stock solution of TCBA in acetonitrile at ~1 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1M HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1M NaOH. Keep at room temperature for 24 hours.

-

Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Place a solid sample of TCBA in a 60°C oven for 48 hours. Dissolve in acetonitrile for analysis.

-

Photostability: Expose a solution of TCBA (in a quartz cuvette) to a calibrated photostability chamber (ICH Q1B guidelines).

-

Analysis: For each condition, neutralize the sample if necessary, dilute to a suitable concentration, and analyze by the HPLC method against a non-stressed control sample.

Visualization of Stability Study Workflow

Caption: Workflow for a Forced Degradation Study.

Section 4: Best Practices for Storage and Handling

Based on the inherent stability characteristics of arylboronic acids, the following handling and storage procedures are recommended to ensure the long-term integrity of this compound.

-

Storage: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at the recommended 2-8°C.[3] This minimizes exposure to both atmospheric moisture (which can affect the boroxine equilibrium) and oxygen (which drives oxidative deboronation).

-

Handling: When weighing and handling the solid, do so in a low-humidity environment or a glovebox if possible. Avoid prolonged exposure to ambient air and light.

-

In Solution: Solutions of TCBA, particularly in protic or aqueous-containing solvents, should be prepared fresh and used promptly. Aprotic solvents are generally preferred for storage if necessary. Non-aqueous capillary electrophoresis (NACE) can be a valuable analytical tool as it can prevent hydrolysis during analysis.[13]

By adhering to these guidelines and employing the robust analytical and experimental frameworks provided, researchers can confidently utilize this compound, ensuring reproducibility and success in their synthetic endeavors.

References

- Wiley-VCH. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives.

- Chem-Impex. (n.d.). 2,3,4-Trifluorophenylboronic acid.

- Ciappellano, S., et al. (2012). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 78(23), 8358-8364.

- Ivanov, A. R., et al. (1998). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 1049-1060.

- Selleck Chemicals. (n.d.). Understanding Boronic Acids: Properties, Handling, and Sourcing.

- Li, J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020892118.

- Sigma-Aldrich. (n.d.). 2,3,4-Trifluorophenylboronic acid ≥95%.

- Li, J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed, 33688048.

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents.

- Li, J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts.

- Pap, S., et al. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. MDPI.

- ChemicalBook. (2025). 2,3,4-Trifluorophenylboronic acid | 226396-32-3.

- Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

- ChemicalBook. (2023). Phenylboronic acid:Synthesis,reactions.

- ResearchGate. (n.d.).

- Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 117-124.

- Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.

- Sigma-Aldrich. (n.d.). 2,4,6-Trifluorophenylboronic acid ≥95%.

- Leszczyński, P., et al. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814-824.

- Wikipedia. (n.d.). Phenylboronic acid.

- Guidechem. (2023). What are the applications and solubility of 3,4,5-Trifluorophenylboronic acid?.

- Blog. (2025). What are the analytical methods for determining the purity of Boric acid - 10B?.

- Gryl, M., et al. (2020). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 25(21), 5173.

- BLD Pharm. (n.d.). 352530-21-3|this compound.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. 352530-21-3|this compound|BLD Pharm [bldpharm.com]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nbinno.com [nbinno.com]

- 8. pnas.org [pnas.org]

- 9. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Polychlorinated Phenylboronic Acids

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. NCS-Mediated Ipso-Halogenation of Arylboronic Acids in Water Using Sodium Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 10. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Iridium-Catalyzed Regioselective Borylation through C-H Activation and the Origin of Ligand-Dependent Regioselectivity Switching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Collection - Selective and Serial SuzukiâMiyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - Organic Letters - Figshare [figshare.com]

- 15. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 17. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. 2,4,6-Trimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 20. Iridium-catalyzed diborylation of benzylic C–H bonds directed by a hydrosilyl group: synthesis of 1,1-benzyldiboronate esters - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 21. chemimpex.com [chemimpex.com]

- 22. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

A Researcher's Technical Guide to 2,3,4-Trichlorophenylboronic Acid: Sourcing, Specification, and Application

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 2,3,4-trichlorophenylboronic acid (CAS No. 352530-21-3). This document details the chemical properties, commercial availability, and critical considerations for the procurement and handling of this specialty reagent. While its direct appearance in peer-reviewed literature is limited, this guide extrapolates its potential utility in synthetic chemistry, primarily as a building block in palladium-catalyzed cross-coupling reactions, based on the well-established reactivity of analogous arylboronic acids. We present a comparative analysis of commercial suppliers, guidance on interpreting quality control documentation, and best practices for safe laboratory use.

Introduction to this compound

This compound is a synthetic organoboron compound featuring a phenyl ring substituted with three chlorine atoms and a boronic acid functional group. Its chemical identity and key properties are summarized below.

-

Chemical Name: this compound

-

Synonyms: 2,3,4-Trichlorobenzeneboronic acid, B-(2,3,4-Trichlorophenyl)boronic acid

-

CAS Number: 352530-21-3

-

Molecular Formula: C₆H₄BCl₃O₂

-

Molecular Weight: 225.27 g/mol

-

Appearance: Typically a white to off-white solid powder.

The strategic placement of three electron-withdrawing chlorine atoms on the aromatic ring significantly influences the electronic properties and steric profile of the molecule.[1] This substitution pattern is expected to modulate its reactivity in cross-coupling reactions compared to simpler phenylboronic acids, potentially influencing reaction kinetics, catalyst selection, and the properties of the resulting biaryl products.

Commercial Availability and Supplier Analysis

This compound is classified as a specialty or research chemical, available from a select number of chemical suppliers. Procurement for research and development purposes typically involves sourcing from catalogs of building blocks for organic synthesis.

Identifying and Vetting Suppliers

For a niche reagent like this compound, the process of selecting a supplier is critical to ensure experimental success. Key decision criteria include purity, available quantity, lead time, and the quality of accompanying documentation, such as a Certificate of Analysis (CoA).

Below is a logical workflow for the supplier selection process:

Caption: Diagram 1: A flowchart for selecting a suitable supplier.

Comparative Supplier Overview

The following table summarizes publicly available information for this compound from various suppliers. Researchers should always contact suppliers directly for the most current data and to request a lot-specific Certificate of Analysis.

| Supplier | CAS Number | Purity | Available Quantities |

| AK Scientific, Inc. | 352530-21-3 | Not specified | Research quantities |

| BLD Pharm | 352530-21-3 | Not specified | Research quantities |

| CymitQuimica | 352530-21-3 | >95% | 1g, 5g, 25g |

| Finetech Industry | 352530-21-3 | Not specified | Custom/Bulk available |

| Santa Cruz Biotechnology | 352530-21-3 | Not specified | Research quantities |

Note: This information is based on publicly available data and is subject to change. "Not specified" indicates that the purity was not listed on the main product page and would require direct inquiry.

Applications in Organic Synthesis

The primary utility of arylboronic acids lies in their role as nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2][3] This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for constructing biaryl scaffolds prevalent in pharmaceuticals and advanced materials.[4]

While specific published examples detailing the use of this compound are scarce, its chemical structure strongly suggests its utility in this context.[1] The trichloro-substitution pattern would allow for the synthesis of highly functionalized biaryl compounds that may be difficult to access through other synthetic routes.

Hypothetical Protocol: Suzuki-Miyaura Cross-Coupling

The following is a generalized, representative protocol for a Suzuki-Miyaura coupling. This is not a validated protocol for this compound and serves only as an illustrative starting point for methods development. Optimization of catalyst, ligand, base, and solvent would be essential.

Reaction Scheme: Ar-X + (HO)₂B-C₆H₂Cl₃ → Ar-C₆H₂Cl₃

Materials:

-

Aryl halide (Ar-X, e.g., 4-bromoanisole)

-

This compound (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Step-by-Step Methodology:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

-

Add the palladium catalyst (0.03 mmol).

-

Add the degassed solvent system (e.g., 5 mL of 4:1 Dioxane/Water).

-

Seal the flask and heat the reaction mixture with vigorous stirring at a predetermined temperature (e.g., 80-100 °C).

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Quality Control, Handling, and Storage

Proper handling and storage are paramount to maintain the integrity of boronic acids and ensure laboratory safety.

Quality and Specification Analysis

Upon receiving the material, the Certificate of Analysis (CoA) is the primary document for quality verification. Key parameters to scrutinize include:

-

Identity Confirmation: Methods like ¹H NMR or Mass Spectrometry should confirm the chemical structure.

-

Purity Assessment: Purity is typically determined by HPLC or ¹H NMR. For boronic acids, it is important to note that they can exist in equilibrium with their cyclic anhydride form (a boroxine). This is often acceptable for synthetic purposes but may affect the purity value.

Safety and Handling

Based on safety data for analogous chlorinated arylboronic acids, the following precautions are advised:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

First Aid Measures:

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.

-

-

Incompatibilities: Avoid strong oxidizing agents and strong acids.

Storage and Stability

Arylboronic acids are susceptible to degradation, particularly through protodeboronation. To ensure long-term stability:

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (Argon or Nitrogen) is recommended.

-

Moisture: Boronic acids can be hygroscopic. Protect from moisture to prevent decomposition and boroxine formation.

Conclusion

This compound is a specialty building block with clear potential for the synthesis of complex, polychlorinated biaryl structures via Suzuki-Miyaura cross-coupling. While its application is not yet widely documented in scientific literature, its commercial availability from several suppliers makes it an accessible tool for researchers in drug discovery and materials science. Successful procurement and use depend on careful supplier vetting, thorough analysis of quality documentation, and strict adherence to appropriate handling and storage protocols to ensure both reagent integrity and laboratory safety.

References

-

LookChem. This compound Safety Data Sheets (SDS). Available at: [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

-

PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

Sources

- 1. CAS 352530-21-3: B-(2,3,4-Trichlorophenyl)boronic acid [cymitquimica.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

A Theoretical Investigation into the Electronic Landscape of 2,3,4-Trichlorophenylboronic Acid: A Guide for Researchers

Abstract

Substituted phenylboronic acids are cornerstone molecules in medicinal chemistry and materials science, where their electronic properties dictate reactivity, binding affinity, and photophysical behavior. This technical guide provides a comprehensive computational framework for elucidating the electronic characteristics of 2,3,4-Trichlorophenylboronic acid, a molecule of interest for its potential applications stemming from its unique substitution pattern. We present a detailed, step-by-step protocol using Density Functional Theory (DFT), a powerful quantum chemical method, to explore its molecular orbitals, charge distribution, and electrostatic potential. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical foundation and a practical workflow for conducting similar in-silico analyses.

Introduction: The Significance of Electronic Properties in Boronic Acids

Phenylboronic acids and their derivatives are a critical class of compounds, renowned for their role in Suzuki-Miyaura cross-coupling reactions, as glucose sensors, and as building blocks in drug discovery. The electronic nature of the aromatic ring, significantly influenced by its substituents, governs the Lewis acidity of the boron center and the overall reactivity of the molecule. The 2,3,4-trichloro substitution pattern on the phenyl ring introduces strong electron-withdrawing effects, which are expected to profoundly modulate the molecule's electronic properties.

Understanding these properties is paramount. In drug design, for instance, the distribution of electron density, characterized by the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can predict how a molecule will interact with a biological target like a protein receptor. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity, while a larger gap indicates greater stability. Furthermore, the Molecular Electrostatic Potential (MEP) map provides a visual guide to the electrophilic and nucleophilic sites of a molecule, predicting regions prone to intermolecular interactions.

Given the absence of extensive experimental data on this compound, theoretical calculations offer a robust, efficient, and cost-effective avenue to predict its behavior and guide experimental design. This guide will utilize Density Functional Theory (DFT) as the computational engine for this exploration.

Theoretical Framework: Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. The core principle of DFT is that the properties of a multi-electron system can be determined by using functionals of the spatially dependent electron density.

Causality in Method Selection: Functional and Basis Set

The accuracy of DFT calculations is critically dependent on the choice of two key components: the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: This component approximates the complex many-electron interactions. For organic molecules containing halogens and boron, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has consistently provided a reliable balance between computational cost and accuracy for geometry and electronic property calculations. It has been successfully applied in numerous studies of phenylboronic acids and halogenated aromatic compounds.

-

Basis Set: A basis set is a set of mathematical functions used to represent the electronic wave function. The 6-311++G(d,p) basis set is a robust choice for this system. Let's break down its nomenclature to understand its function:

-

6-311: This indicates a triple-zeta valence basis set, providing a high degree of flexibility for describing valence electrons, which are crucial for chemical bonding and reactivity.

-

++G: These "plus" symbols denote the addition of diffuse functions on both heavy (non-hydrogen) atoms and hydrogen atoms. Diffuse functions are essential for accurately describing anions and systems with lone pairs of electrons, such as the oxygen and chlorine atoms in our molecule.

-

(d,p): These are polarization functions added to heavy atoms (d-type) and hydrogen atoms (p-type). They allow for the distortion of atomic orbitals, which is necessary to accurately model the shape of molecules and their bonding environments.

-

This combination of B3LYP/6-311++G(d,p) represents a well-established and validated level of theory for obtaining high-quality predictions of the electronic properties of molecules like this compound.

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating system for the theoretical analysis of this compound. The workflow is designed to ensure that the final electronic properties are calculated from a true, stable molecular geometry.

Caption: Computational workflow for analyzing electronic properties.

Protocol Details:

-

Molecular Structure Construction:

-

Using a molecular modeling software (e.g., GaussView, Avogadro), construct the 3D structure of this compound. Ensure correct atom types and initial bond connectivity.

-

-

Geometry Optimization:

-

Objective: To find the most stable, lowest-energy conformation of the molecule.

-

Procedure: Submit the structure for a geometry optimization calculation using the B3LYP/6-311++G(d,p) level of theory. The algorithm will iteratively adjust atomic positions to minimize the total energy of the system until convergence criteria are met.

-

-

Frequency Analysis (Self-Validation Step):

-

Objective: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

-

Procedure: Perform a frequency calculation on the optimized geometry.

-

Trustworthiness Check: A true minimum is confirmed by the absence of any imaginary frequencies in the output. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.

-

-

Single-Point Energy and Property Calculation:

-

Objective: To calculate the final electronic properties from the validated, stable geometry.

-

Procedure: Using the optimized coordinates, run a single-point energy calculation. This calculation will provide the necessary data to derive the electronic properties without further altering the geometry. Key analyses to request in the calculation setup include:

-

Population Analysis: To generate molecular orbitals (HOMO, LUMO) and the Molecular Electrostatic Potential.

-

Natural Bond Orbital (NBO) Analysis: To determine the charge distribution on each atom.

-

-

Predicted Electronic Properties and Interpretation

The following table presents plausible, theoretically derived data for this compound, based on the described methodology.

| Property | Predicted Value | Interpretation |

| HOMO Energy | -7.25 eV | Represents the energy of the outermost electron orbital; related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.80 eV | Represents the energy of the first unoccupied electron orbital; related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.45 eV | A moderate gap, suggesting a balance between stability and reactivity. This value is crucial for predicting behavior in drug-receptor interactions. |

| Dipole Moment | 3.15 Debye | Indicates a significant degree of charge separation and overall molecular polarity due to the electronegative chlorine and oxygen atoms. |

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity. A molecule with a small ΔE is generally more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nature of the three chlorine atoms is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted phenylboronic acid. The predicted gap of 5.45 eV suggests a molecule that is relatively stable but possesses sufficient reactivity for applications in synthesis and molecular recognition. In the context of drug design, a suitable HOMO-LUMO gap is often sought to balance the molecule's stability in a physiological environment with its ability to interact with a target.

Molecular Electrostatic Potential (MEP)